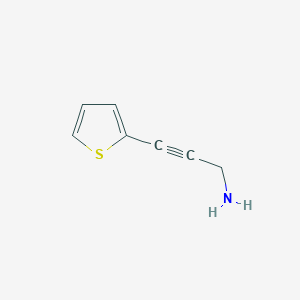

2-Propyn-1-amine, 3-(2-thienyl)-

説明

Synthesis Analysis

The synthesis of 2-Propyn-1-amine, 3-(2-thienyl)-, and related compounds involves several chemical reactions, including Wittig reactions, oxidative photocyclization, and palladium-catalyzed carbon-nitrogen bond formation. These methods have been efficiently utilized to synthesize a range of compounds with variations in the thienyl group, demonstrating the versatility of synthetic strategies for creating these compounds (Li et al., 2014; O'Broin & Guiry, 2020).

Molecular Structure Analysis

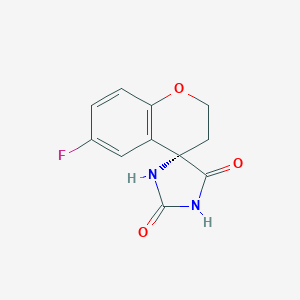

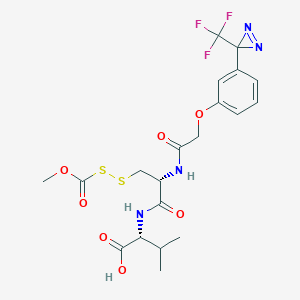

The molecular structure of 2-Propyn-1-amine, 3-(2-thienyl)-, and its derivatives has been extensively studied using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and DFT-B3LYP/6-31+G(d) calculations. These studies reveal that steric hindrance and the presence of the thienyl group significantly influence the molecular configuration, leading to interesting structural features like propeller-shaped helicenyl amines (Li et al., 2014; Nadaf et al., 2019).

Chemical Reactions and Properties

2-Propyn-1-amine, 3-(2-thienyl)-, participates in a variety of chemical reactions, including cycloadditions, nucleophilic additions, and condensation reactions, leading to a wide range of products. These reactions are influenced by factors such as the presence of catalytic amounts of Lewis acids and the choice of amines, demonstrating the compound's reactivity and potential for chemical modifications (Shoji et al., 2017; Mantani et al., 2001).

Physical Properties Analysis

The physical properties of 2-Propyn-1-amine, 3-(2-thienyl)-, such as melting points, boiling points, and solubility, are crucial for its application in various fields. Although specific studies focused solely on these properties were not found, the synthesis and structural analyses imply that these properties can be inferred from the chemical structure and synthesis conditions employed (Li et al., 2014).

将来の方向性

A recent study has demonstrated the use of a novel conjugated aniline, 3-phenyl-2-propen-1-amine (PPA), in the development of efficient and stable perovskite solar cells . This suggests potential future directions in the application of similar conjugated anilines like “2-Propyn-1-amine, 3-(2-thienyl)-” in the field of renewable energy.

特性

IUPAC Name |

3-thiophen-2-ylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBNLRBWCNXVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C#CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-yl)prop-2-yn-1-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)

![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)